Methyl 4-(2-((4-amino-5-oxo-4,5-dihydro-1,2,4-triazin-3-yl)thio)acetamido)benzoate
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Overview
Description
Methyl 4-(2-((4-amino-5-oxo-4,5-dihydro-1,2,4-triazin-3-yl)thio)acetamido)benzoate is a complex organic compound with potential applications in various fields, including medicinal chemistry and materials science. This compound features a benzoate ester linked to a triazine ring through a thioacetamido bridge, making it a unique structure with interesting chemical properties.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of Methyl 4-(2-((4-amino-5-oxo-4,5-dihydro-1,2,4-triazin-3-yl)thio)acetamido)benzoate typically involves multiple steps, starting from readily available starting materials. One common synthetic route includes the following steps:
Formation of the Triazine Ring: The triazine ring can be synthesized through a cyclization reaction involving appropriate precursors such as guanidine derivatives.
Thioacetamido Linkage Formation: The triazine derivative is then reacted with a thioacetamide compound under suitable conditions to form the thioacetamido linkage.
Esterification: The final step involves the esterification of the benzoic acid derivative with methanol in the presence of a catalyst such as sulfuric acid to form the methyl ester.
Industrial Production Methods
Industrial production of this compound may involve optimization of the above synthetic route to enhance yield and purity. This could include the use of continuous flow reactors, advanced purification techniques, and automation to ensure consistent quality and scalability.
Chemical Reactions Analysis
Types of Reactions
Methyl 4-(2-((4-amino-5-oxo-4,5-dihydro-1,2,4-triazin-3-yl)thio)acetamido)benzoate can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as hydrogen peroxide or potassium permanganate.
Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride.
Substitution: The compound can participate in nucleophilic substitution reactions, particularly at the amino and thioacetamido groups.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide in an acidic medium.
Reduction: Sodium borohydride in methanol.
Substitution: Nucleophiles such as amines or thiols in the presence of a base.
Major Products Formed
Oxidation: Formation of sulfoxides or sulfones.
Reduction: Formation of amines or alcohols.
Substitution: Formation of substituted derivatives with new functional groups.
Scientific Research Applications
Methyl 4-(2-((4-amino-5-oxo-4,5-dihydro-1,2,4-triazin-3-yl)thio)acetamido)benzoate has several scientific research applications:
Medicinal Chemistry: The compound’s unique structure makes it a potential candidate for drug development, particularly as an antiviral or anticancer agent.
Materials Science: It can be used in the synthesis of advanced materials with specific properties, such as polymers or nanomaterials.
Biological Studies: The compound can be used as a probe to study biological pathways and interactions due to its ability to interact with various biomolecules.
Mechanism of Action
The mechanism of action of Methyl 4-(2-((4-amino-5-oxo-4,5-dihydro-1,2,4-triazin-3-yl)thio)acetamido)benzoate involves its interaction with specific molecular targets. The triazine ring can interact with enzymes or receptors, potentially inhibiting their activity. The thioacetamido linkage may also play a role in binding to biological molecules, affecting their function and leading to the compound’s observed effects.
Comparison with Similar Compounds
Similar Compounds
Pemetrexed: A similar compound used as an anticancer agent.
Methotrexate: Another triazine-based compound with applications in cancer treatment and autoimmune diseases.
Uniqueness
Methyl 4-(2-((4-amino-5-oxo-4,5-dihydro-1,2,4-triazin-3-yl)thio)acetamido)benzoate is unique due to its specific structural features, such as the thioacetamido linkage and the benzoate ester, which may confer distinct chemical and biological properties compared to other triazine-based compounds .
Properties
IUPAC Name |
methyl 4-[[2-[(4-amino-5-oxo-1,2,4-triazin-3-yl)sulfanyl]acetyl]amino]benzoate |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H13N5O4S/c1-22-12(21)8-2-4-9(5-3-8)16-10(19)7-23-13-17-15-6-11(20)18(13)14/h2-6H,7,14H2,1H3,(H,16,19) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
YLASSDYNGJZPNB-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC(=O)C1=CC=C(C=C1)NC(=O)CSC2=NN=CC(=O)N2N |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H13N5O4S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
335.34 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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